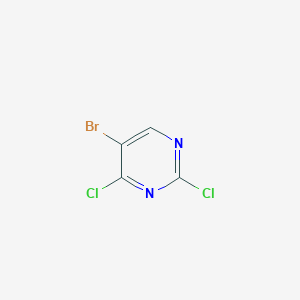

5-Bromo-2,4-dichloropyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2,4-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKXIUWKPGWBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302656 | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36082-50-5 | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36082-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36082-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,4-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2,4-dichloropyrimidine physical properties

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a halogenated pyrimidine (B1678525) derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility is largely derived from the differential reactivity of its halogen substituents, making it a valuable building block in medicinal chemistry for the development of novel compounds.[1] This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of various pharmaceutical agents, including candidates for antiviral and anticancer drugs.[2] It is also utilized in the development of fungicides in the agrochemical sector.[2] The strategic placement of bromine and chlorine atoms on the pyrimidine ring allows for selective functionalization through reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling.[3]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| IUPAC Name | This compound | [4] |

| CAS Number | 36082-50-5 | [1][2][5] |

| Molecular Formula | C₄HBrCl₂N₂ | [1][2][4][5] |

| Molecular Weight | 227.87 g/mol | [1][4][6] |

| Appearance | White to off-white crystalline powder or colorless to light yellow liquid/low melting solid.[1][2][5] | [1][2][5] |

| Melting Point | 26-30 °C | [1][5][7][8][9][10] |

| Boiling Point | 128 °C at 15 mmHg | [1][7][8][9] |

| Density | 1.781 - 1.82 g/cm³ at 25 °C | [2][5][7][9][11] |

| Refractive Index | n20/D 1.603 | [1][7][9][12] |

| Solubility | Soluble in Methanol, DMSO, DMF; slightly soluble in ethanol (B145695) and chloroform; insoluble in water.[2][12][13] | [2][12][13] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |

| Vapor Pressure | 0.0001 mmHg at 25°C | [11] |

| Purity | ≥97.0% (GC) | [1][9] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.

Synthesis from 5-Bromouracil (B15302)

A common and effective method for synthesizing this compound is through the reaction of 5-bromouracil with a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[3][14][15]

Protocol using Phosphorus Pentachloride (PCl₅): [7][14]

-

Reaction Setup: In a reaction flask equipped with a reflux condenser, combine 5-bromouracil (e.g., 6.0 g, 31.4 mmol) and phosphorus pentachloride (e.g., 16.4 g, 87.9 mmol).[7][14]

-

Solvent Addition: Add a suitable solvent such as 1,1,2-trichloroethane (B165190) (50 mL).[7][14]

-

Reflux: Heat the reaction mixture to reflux. The mixture will typically transform from a suspension to a light yellow, transparent solution.[7][14]

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the 5-bromouracil starting material is completely consumed.[7][14]

-

Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into stirred ice water.[14] Continue stirring for approximately 1 hour.[14]

-

Extraction: Extract the aqueous phase multiple times with dichloromethane (B109758) (DCM, e.g., 3 x 50 mL).[14]

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (B86663) (MgSO₄).[14] Remove the solvent by evaporation under reduced pressure to yield the crude product as a light yellow liquid.[14]

-

Purification: Purify the crude product using silica (B1680970) gel column chromatography to obtain the final this compound as a colorless, transparent liquid.[14]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[16][17]

-

¹H NMR Data Acquisition: Acquire the proton NMR spectrum. The chemical shift will be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[17]

-

¹³C NMR Data Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[17]

Melting Point Determination:

-

Sample Preparation: Place a small amount of the solid crystalline sample into a capillary tube.

-

Measurement: Use a standard melting point apparatus. Heat the sample slowly (e.g., 1-2 °C per minute) as it approaches the expected melting range.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted.

Logical and Experimental Visualizations

Diagrams are essential for representing complex chemical processes and workflows in a clear and understandable format.

Synthesis Pathway of this compound

The following diagram illustrates the synthetic route from 5-bromouracil to this compound.

Caption: Synthetic pathway of this compound.

General Workflow for Spectroscopic Analysis

This diagram outlines the typical workflow for analyzing a chemical compound like this compound using NMR spectroscopy.

Caption: General workflow for NMR spectroscopic analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound High Quality Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]

- 6. 2,4-dichloro-5-bromopyrimidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound | 36082-50-5 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound 97 36082-50-5 [sigmaaldrich.com]

- 10. This compound | CAS#:36082-50-5 | Chemsrc [chemsrc.com]

- 11. lifechempharma.com [lifechempharma.com]

- 12. This compound CAS#: 36082-50-5 [m.chemicalbook.com]

- 13. 5-Bromo-2 4-dichloropyrimidine Manufacturer in Ahmedabad [anglebiopharma.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. joac.info [joac.info]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-2,4-dichloropyrimidine (CAS: 36082-50-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dichloropyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a pivotal building block in modern organic synthesis.[1] Its unique substitution pattern, featuring two reactive chlorine atoms and a bromine atom on the pyrimidine core, allows for selective and sequential functionalization. This versatility makes it an indispensable intermediate in the synthesis of a wide array of complex molecules, most notably in the pharmaceutical industry for the development of targeted cancer therapies.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and its role in the synthesis of prominent drug molecules.

Core Data and Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder or a colorless to light yellow liquid or low melting solid.[2][3][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 36082-50-5 | [3][5] |

| Molecular Formula | C₄HBrCl₂N₂ | [3][5][6] |

| Molecular Weight | 227.87 g/mol | [3][5] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2][4][7] |

| Melting Point | 29-30 °C | [3][4] |

| Boiling Point | 128 °C at 15 mmHg | [3][4] |

| Density | 1.781 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.603 | [3][4] |

| Flash Point | >110 °C (>230 °F) | [3][6] |

| Purity | ≥97% (GC) | [2][7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[2][8] It may also cause an allergic skin reaction.[2]

Hazard Statements:

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[8]

-

Use only outdoors or in a well-ventilated area.[2]

-

Wash face, hands, and any exposed skin thoroughly after handling.[8]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

In case of skin contact, take off immediately all contaminated clothing and rinse skin with water/shower.[8]

-

If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8]

-

Store locked up in a well-ventilated place. Keep container tightly closed.[2][8]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the chlorination of 5-bromouracil (B15302) using phosphorus pentachloride.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

In a reaction flask, combine 5-bromouracil (e.g., 6.0 g, 31.4 mmol) and phosphorus pentachloride (PCl₅) (e.g., 16.4 g, 87.9 mmol).

-

Add 1,1,2-trichloroethane (e.g., 50 mL) as the solvent.

-

Heat the reaction mixture to reflux. The mixture will transform from a suspension to a light yellow, transparent solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 5-bromouracil is completely consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of stirred ice water. Continue stirring for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (DCM) (e.g., 3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter off the drying agent and remove the solvent by evaporation under reduced pressure to obtain the crude product as a light yellow, transparent liquid.

-

Purify the crude product by silica gel column chromatography to yield this compound as a colorless, transparent liquid (Typical yield: ~99.5%, Purity: ~97%).

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the field of oncology. Its differential reactivity at the C2, C4, and C5 positions allows for the strategic construction of complex heterocyclic scaffolds.

Synthesis of Palbociclib Intermediate

Palbociclib (Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[2] this compound is a key starting material in its synthesis.

Caption: Sonogashira coupling in a synthetic route towards Ribociclib.

Detailed Protocol: Sonogashira Coupling for a Ribociclib Intermediate

-

To a solution of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (e.g., 50 g) in tetrahydrofuran (B95107) (THF) (e.g., 350 mL) under a nitrogen atmosphere, add bis[2-(diphenylphosphino)phenyl] ether (DPE-Phos) (e.g., 14.6 g), diisopropylethylamine (DIPEA), palladium on carbon (Pd/C) (e.g., 2.5 g), and cuprous iodide (CuI) (e.g., 5.16 g) in THF (e.g., 50 mL).

-

Stir the reaction mixture for 10 minutes at room temperature.

-

Add propargyl alcohol (e.g., 20 g) to the reaction mixture.

-

Heat the mixture to reflux for 5.5 hours.

-

Monitor the reaction to completion, after which standard aqueous work-up and purification procedures can be employed to isolate the coupled product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for the construction of complex molecular architectures, making it a cornerstone in the synthesis of important pharmaceutical agents, particularly in the development of targeted therapies for cancer. The detailed protocols and synthetic schemes provided in this guide offer a practical resource for researchers and drug development professionals working with this important chemical intermediate. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 36082-50-5 | TCI AMERICA [tcichemicals.com]

- 3. 5-ブロモ-2,4-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. This compound | 36082-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

5-Bromo-2,4-dichloropyrimidine molecular weight and formula

An In-depth Technical Guide to 5-Bromo-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of a wide range of biologically active molecules. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in medicinal chemistry and agrochemical development.

Core Properties of this compound

This compound is a halogenated pyrimidine (B1678525) derivative valued for its utility as a versatile building block in organic synthesis.[1][2] Its reactivity, stemming from the presence of two chlorine atoms and one bromine atom on the pyrimidine ring, allows for selective functionalization, making it a valuable precursor in the development of pharmaceuticals and other fine chemicals.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄HBrCl₂N₂[1][3][4] |

| Molecular Weight | 227.87 g/mol [1][3][4] |

| Appearance | White solid or colorless liquid[1][5] |

| Melting Point | 29-30 °C[1][6] |

| Boiling Point | 128 °C at 15 mmHg[1][6] |

| Density | 1.781 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.603[6] |

| CAS Number | 36082-50-5[1][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of 5-bromouracil (B15302).[2] A general experimental protocol is detailed below.

Experimental Protocol: Synthesis from 5-Bromouracil

This protocol outlines a common method for the synthesis of this compound.[3][6]

Materials:

-

5-bromouracil

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice water

Procedure:

-

In a reaction flask, combine 5-bromouracil (e.g., 6.0 g, 31.4 mmol) with phosphorus pentachloride (e.g., 16.4 g, 87.9 mmol).[3]

-

Add 1,1,2-trichloroethane (e.g., 50 mL) as the solvent.[3]

-

Heat the reaction mixture to reflux. The mixture will transform from a suspension to a light yellow, transparent solution.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the 5-bromouracil is completely consumed.[3]

-

Once the reaction is complete, cool the mixture to room temperature.[3]

-

Carefully pour the reaction mixture into stirred ice water and continue stirring for 1 hour.[3]

-

Extract the aqueous phase with dichloromethane (3 x 50 mL).[3]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

-

Remove the solvent by evaporation under reduced pressure to obtain the crude product as a light yellow, transparent liquid.[3]

-

Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.[3]

References

Solubility Profile of 5-Bromo-2,4-dichloropyrimidine in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2,4-dichloropyrimidine in various organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on presenting the available qualitative data alongside detailed experimental protocols for determining solubility, empowering researchers to ascertain precise measurements as required for their specific applications.

Qualitative Solubility Data

The solubility of this compound has been described in several sources, providing a general understanding of its behavior in different organic solvents. This information is summarized in the table below. It is important to note that terms like "slightly soluble" can be subjective and may vary between different sources and experimental conditions.

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

| Methanol | Soluble[2] |

| Chloroform | Slightly Soluble[3][4] |

| Toluene | Slightly Soluble[3][4] |

| Ethyl Acetate | Slightly Soluble[3][4] |

| Diethyl Ether | Slightly Soluble[4] |

| Ethanol | Slightly Soluble[1] |

| Water | Insoluble[1][2] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is necessary. The following are generalized protocols for determining both kinetic and thermodynamic solubility of pyrimidine (B1678525) derivatives, which can be adapted for this compound.

Kinetic Solubility Assay

This method assesses the solubility of a compound in an aqueous buffer after a short incubation period, which is particularly relevant for early-stage drug discovery screenings.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), high purity

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well UV-transparent microplate

-

Plate reader with UV detection capabilities or a nephelometer

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[5]

-

Serial Dilution: In a separate 96-well plate, create a serial dilution of the compound in DMSO.[5]

-

Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a UV-transparent 96-well plate.[5]

-

Aqueous Addition: Rapidly add an appropriate volume of PBS (e.g., 198 µL) to each well to reach the desired final concentrations.[5]

-

Mixing and Incubation: Mix the plate gently for 1-2 minutes and then incubate at room temperature for 1-2 hours.[5]

-

Measurement: Measure the absorbance at the compound's maximum absorbance wavelength (λmax) or measure light scattering using a nephelometer.[5]

-

Data Analysis: The concentration at which a significant increase in absorbance (due to precipitated particles scattering light) or a sharp rise in the nephelometric signal is observed is determined as the kinetic solubility.[5]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Materials:

-

This compound (solid powder)

-

Selected organic solvent

-

Vials with screw caps

-

Shaker or orbital stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Filtration system (e.g., 0.22 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. Ensure there is undissolved solid remaining at the end of the experiment.[6]

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved this compound using a pre-established calibration curve on an analytical instrument like an HPLC-UV or UV-Vis spectrophotometer.[7]

-

Data Reporting: The measured concentration represents the thermodynamic solubility, typically reported in units such as mg/mL, g/L, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 36082-50-5 this compound AKSci J95953 [aksci.com]

- 3. This compound CAS#: 36082-50-5 [m.chemicalbook.com]

- 4. 36082-50-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2,4-dichloropyrimidine. This halogenated pyrimidine (B1678525) derivative is a crucial building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.65 | Singlet (s) | N/A | H-6 |

Note: The single proton on the pyrimidine ring is deshielded due to the electron-withdrawing effects of the two chlorine atoms and the bromine atom.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C-4 |

| 159.0 | C-2 |

| 158.5 | C-6 |

| 115.0 | C-5 |

Note: The carbon atoms directly bonded to the electronegative chlorine and nitrogen atoms exhibit downfield chemical shifts.

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Software: Standard NMR data acquisition and processing software.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-15 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (concentration and sensitivity dependent)

-

Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm).

Data Interpretation and Visualization

The structural assignment of the NMR signals is a critical step in the characterization of this compound. The logical relationship between the compound and its spectral data is illustrated below.

Caption: Logical workflow from compound to NMR spectral data and assignments.

This in-depth guide provides the necessary spectral data and experimental protocols for the confident identification and characterization of this compound, a vital intermediate in modern drug development.

A Technical Guide to the FT-IR and Mass Spectrometry of 5-Bromo-2,4-dichloropyrimidine

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for 5-Bromo-2,4-dichloropyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This document outlines the characteristic spectral data, detailed experimental protocols for data acquisition, and visual representations of analytical workflows and molecular fragmentation pathways.

Spectroscopic Data

The following sections present the key FT-IR and mass spectrometry data for this compound in a structured format to facilitate interpretation and comparison.

FT-IR Spectral Data

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the expected absorption frequencies.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Weak |

| ~1600-1585 | C=C Stretching (in ring) | Medium |

| ~1500-1400 | C=N Stretching (in ring) | Strong |

| ~800-600 | C-Cl Stretch | Strong |

| ~600-500 | C-Br Stretch | Medium |

Mass Spectrometry Data

Mass spectrometry of this compound is characterized by a distinctive isotopic pattern in the molecular ion peak due to the presence of bromine and chlorine isotopes.[1][2] The fragmentation pattern provides valuable information about the molecule's structure.

| m/z Value | Interpretation |

| 226, 228, 230 | Molecular ion peak cluster ([M]⁺) showing the characteristic isotopic distribution for one bromine and two chlorine atoms.[3] The most abundant peak is expected at m/z 226. |

| 191, 193, 195 | Fragment ion corresponding to the loss of a chlorine atom ([M-Cl]⁺). |

| 147, 149 | Fragment ion corresponding to the loss of a bromine atom ([M-Br]⁺). |

| 112 | Fragment ion corresponding to the loss of a bromine and a chlorine atom ([M-Br-Cl]⁺). |

Experimental Protocols

The following are generalized experimental protocols for acquiring FT-IR and mass spectra of this compound. These may require optimization based on the specific instrumentation used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, the solid sample is placed directly onto the ATR crystal.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water vapor and carbon dioxide). A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The resulting spectrum is then analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[3] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.[1] In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion and various fragment ions.[1]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The data system plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the experimental workflows and a plausible mass spectral fragmentation pathway for this compound.

Caption: General experimental workflow for FT-IR analysis.

Caption: General workflow for GC-MS analysis.

Caption: Plausible fragmentation pathway in mass spectrometry.

References

Reactivity Profile of 5-Bromo-2,4-dichloropyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dichloropyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a crucial building block in modern organic synthesis. Its distinct arrangement of halogen atoms imparts a versatile reactivity profile, making it an indispensable intermediate in the pharmaceutical industry, most notably in the synthesis of CDK4/6 inhibitors such as Palbociclib and Ribociclib (B560063).[1][2][3] This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the effective utilization of this versatile reagent.

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 36082-50-5[4] |

| Molecular Formula | C₄HBrCl₂N₂ |

| Molecular Weight | 227.87 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | Often exceeds 99.0%[3] |

Core Reactivity Principles

The reactivity of this compound is governed by the electronic properties of the pyrimidine ring and the nature of the halogen substituents. The pyrimidine ring is inherently electron-deficient, which activates the chloro-substituents towards nucleophilic attack. The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule, particularly in palladium-catalyzed cross-coupling reactions. The general order of halogen reactivity in such reactions is I > Br > Cl.[5]

This differential reactivity allows for selective functionalization at different positions on the pyrimidine ring:

-

Nucleophilic Aromatic Substitution (SNAr): The C4-chloro position is the most reactive site for SNAr reactions. This is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to a ring nitrogen. The C2 position is the second most reactive site.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C5-bromo position is the most reactive site for common cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[5] This allows for selective C-C bond formation at the C5 position while leaving the chloro substituents available for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, primarily at the C4 position. This reaction is commonly employed to introduce amine functionalities.

Quantitative Data for SNAr Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Cyclopentylamine (B150401) | Ethanol, 25°C, 2h | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Not specified | [6] |

| 4-(3-Oxo-4-morpholinyl) aniline | N,N-diisopropylethylamine, Ethyl acetate (B1210297), 40-45°C, 4-5h | 4-{4-[(5-bromo-2-chloropyrimidin-4-yl) amino] phenyl} morpholin-3-one | Not specified | [7] |

| Ammonia | - | 5-bromo-2-chloro-6-methylpyrimidin-4-amine | Not specified | [8] |

Detailed Experimental Protocol: SNAr with Cyclopentylamine

This protocol describes the synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a key intermediate in the synthesis of Palbociclib and Ribociclib.

Materials:

-

This compound

-

Cyclopentylamine

-

Ethanol

-

Water

Procedure:

-

To a solution of this compound (1 g, 0.004 mol) in ethanol, add cyclopentylamine (1.5 kg, 0.018 mol) under a nitrogen atmosphere.[6]

-

Stir the mixture at 25°C for 2 hours.[6]

-

Add water to precipitate the product.[6]

-

Collect the solid by filtration.

-

Recrystallize the solid from a 4:1 mixture of hexane and another suitable solvent to yield the pure 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine as a white crystalline product.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The greater reactivity of the C-Br bond at the C5 position allows for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various boronic acids or esters.

| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2,4-Dichloro-5-phenylpyrimidine | ~88 | [5] |

| Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 70-80 | 18-22 | 5-Aryl-4,6-dichloropyrimidines | Moderate to good | [9] |

| Aryl and Heteroaryl Boronic Acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | 15 min | C4-substituted pyrimidines | Good to excellent | [10][11] |

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with a dihalopyrimidine.

Materials:

-

This compound

-

Arylboronic acid

-

Pd(PPh₃)₄

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a microwave reactor vial, place 2,4-dichloropyrimidine (B19661) (0.5 mmol), the respective arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[10][11]

-

Subject the reaction mixture to microwave irradiation at 100°C for 15 minutes.[10][11]

-

After cooling, extract the mixture with ethyl acetate and wash with brine.[10][11]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[10][11]

-

Purify the crude product by flash column chromatography.[10][11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C5 position of this compound and a terminal alkyne.

| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 2-Chloro-4-methoxy-5-(phenylethynyl)pyrimidine | ~92 | [5] |

| Propargyl alcohol | Pd/C, DPE-Phos / CuI | DIPEA | THF | Reflux | 5.5 | 3-((2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethynyl)prop-1-en-2-ol | Not specified | [12] |

This protocol describes the coupling of a terminal alkyne with a dihalopyrimidine.

Materials:

-

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

-

Propargyl alcohol

-

Palladium on carbon (Pd/C)

-

Bis-[2-(diphenylphosphino)phenyl] ether (DPE-Phos)

-

Cuprous iodide (CuI)

-

Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (50 g) in THF (350 mL) under a nitrogen atmosphere, add DPE-Phos (14.6 g).[12]

-

Add DIPEA, Pd/C (2.5 loading, 71.6 g dry weight), and CuI (5.16 g) with additional THF (50 mL).[12]

-

Stir the reaction mixture for 10 minutes at room temperature.[12]

-

Add propargyl alcohol (20 g) to the reaction mixture.[12]

-

Heat the mixture to reflux for 5.5 hours.[12]

-

Upon completion, cool the reaction and proceed with work-up and purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. For this compound, this reaction is expected to occur selectively at the C5-bromo position.

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 | [13] |

| 4-Fluoroaniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 24 | 88 | [13] |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 90 | [13] |

This general protocol is for the amination of a bromopyrimidine derivative.

Materials:

-

5-Bromopyrimidine (B23866) derivative

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., NaOt-Bu or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the 5-bromopyrimidine derivative, palladium precatalyst, and ligand in a reaction vessel.[13][14]

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.[13][14]

-

Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).[13][14]

-

Upon completion, cool the reaction mixture to room temperature.[13][14]

-

Quench the reaction with water and extract the product with an organic solvent.[13][14]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13][14]

Applications in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of the CDK4/6 inhibitors Palbociclib and Ribociclib. The following workflows illustrate the key transformations involving this compound.

Synthetic Workflow for Palbociclib

The synthesis of Palbociclib involves an initial SNAr reaction followed by a Heck reaction.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Novel Process For The Synthesis Of Palbociclib [quickcompany.in]

- 3. nbinno.com [nbinno.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. benchchem.com [benchchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. joac.info [joac.info]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2019166987A1 - A process for the preparation of ribociclib and its intermediates - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,4-dichloropyrimidine is a highly versatile and functionalized heterocyclic compound that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its strategic importance is particularly pronounced in the pharmaceutical industry, where it is a key intermediate in the production of targeted cancer therapies such as Palbociclib and Ribociclib.[1] This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, detailing its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data on reaction outcomes, and visual diagrams of reaction mechanisms and workflows are presented to offer a thorough resource for researchers in organic synthesis and drug development.

Core Concepts: Understanding the Reactivity of this compound

The reactivity of this compound is governed by the electronic properties of the pyrimidine (B1678525) ring and the distinct nature of its halogen substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the presence of three electron-withdrawing halogen atoms (two chlorine atoms and one bromine atom). This electronic arrangement dictates the molecule's susceptibility to nucleophilic attack and its propensity to participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. The primary electrophilic sites for SNAr reactions are the carbon atoms bonded to the chlorine atoms at the C2 and C4 positions.

-

Regioselectivity: The C4 position is the most reactive site for SNAr reactions.[2] This preference is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the C4 position, which is para to one of the ring nitrogens. The C2 position is the second most reactive site.[2]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal for the formation of carbon-carbon bonds.

-

Regioselectivity: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[3] Consequently, the C5-bromo position is the most reactive site for these reactions. This differential reactivity allows for the selective functionalization of the C5 position while leaving the C2 and C4 chloro substituents available for subsequent transformations.[3]

Data Presentation: Quantitative Analysis of Reactivity

The following tables summarize the quantitative data for key reactions involving this compound, providing a comparative overview of reaction yields under various conditions.

Table 1: Regioselectivity and Yields of Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Position of Substitution | Product | Yield (%) | Reference |

| Ammonia | C4 | 5-Bromo-2-chloro-4-aminopyrimidine | High | [3] |

| Cyclopentylamine (B150401) | C4 | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | >90 | [4] |

Table 2: Yields of Suzuki-Miyaura Coupling with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 5-Phenyl-2,4-dichloropyrimidine | Not Specified | [5] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 5-(4-Methoxyphenyl)-2,4-dichloropyrimidine | 62 | [6] |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 5-(4-Fluorophenyl)-2,4-dichloropyrimidine | 65 | [6] |

Table 3: Yields of Sonogashira Coupling with Terminal Alkynes

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 5-(Phenylethynyl)-2,4-dichloropyrimidine | 92 | [7] |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 5-(3-Hydroxyprop-1-yn-1-yl)-2,4-dichloropyrimidine | 82 | [7] |

| But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 5-(4-Hydroxybut-1-yn-1-yl)-2,4-dichloropyrimidine | 85 | [7] |

| 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 5-((4-Methylphenyl)ethynyl)-2,4-dichloropyrimidine | 90 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (Precursor for Palbociclib)

This protocol describes the nucleophilic aromatic substitution of a chlorine atom with cyclopentylamine.

Materials:

-

This compound

-

Cyclopentylamine

-

Ethanol

-

Water

Procedure:

-

To a solution of this compound (1.0 g, 4.4 mmol) in ethanol, add cyclopentylamine (1.5 g, 17.6 mmol) under a nitrogen atmosphere.

-

Stir the mixture at 25 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water to precipitate the product.

-

Filter the solid and recrystallize from a 4:1 mixture of hexane (B92381) and a suitable solvent to yield the white crystalline product, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.[8]

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound at the C5 position.

Materials:

-

This compound

-

Arylboronic acid

-

Pd(PPh₃)₄

-

K₂CO₃

-

1,4-Dioxane

-

Water

Procedure:

-

In a microwave reactor vial, combine this compound (0.5 mmol), the respective arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

-

Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

-

Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).

-

Flush the vial with argon.

-

Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

-

After cooling, extract the mixture with ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.[5]

General Protocol for Sonogashira Coupling

This protocol details a general procedure for the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with this compound at the C5 position.

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous THF, followed by triethylamine (2.0-3.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 3-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to yield the final 5-alkynyl-2,4-dichloropyrimidine product.[1]

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

References

- 1. mdpi.com [mdpi.com]

- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-bromo-4-chloropyrimidin-2-amine(1044767-99-8) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

5-Bromo-2,4-dichloropyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Bromo-2,4-dichloropyrimidine, a critical halogenated pyrimidine (B1678525) intermediate. It covers the compound's discovery and history, detailed synthesis protocols, and its significant applications in medicinal chemistry, particularly in the development of targeted cancer therapies. This document consolidates key quantitative data into structured tables and provides visual representations of synthetic workflows and relevant biological pathways to serve as a valuable resource for professionals in the field of drug discovery and organic synthesis.

Introduction and Historical Context

This compound (CAS No. 36082-50-5) is a versatile organic intermediate recognized for its pivotal role in the synthesis of complex bioactive molecules.[1] Its structure, featuring a pyrimidine core with reactive chloro- and bromo-substituents, makes it an invaluable building block for creating a diverse range of pharmaceutical compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 36082-50-5 | |

| Molecular Formula | C₄HBrCl₂N₂ | |

| Molecular Weight | 227.87 g/mol | |

| Appearance | Colorless to light yellow liquid/solid | [1] |

| Melting Point | 29-30 °C | |

| Boiling Point | 128 °C at 15 mmHg | |

| Density | 1.781 g/mL at 25 °C | |

| Refractive Index | n20/D 1.603 |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the chlorination of 5-bromouracil (B15302).[1] Various chlorinating agents can be employed, with phosphorus oxychloride and phosphorus pentachloride being the most prevalent.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 5-bromouracil.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Pentachloride

This protocol is adapted from a general procedure and provides a high yield of the target compound.

Materials:

-

5-bromouracil

-

Phosphorus pentachloride (PCl₅)

-

1,1,2-Trichloroethane

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

-

Silica gel for column chromatography

Procedure:

-

In a reaction flask, combine 5-bromouracil (e.g., 6.0 g, 31.4 mmol) and phosphorus pentachloride (e.g., 16.4 g, 87.9 mmol).

-

Add 1,1,2-trichloroethane (e.g., 50 mL) as the solvent.

-

Heat the mixture to reflux. The suspension will gradually turn into a light yellow, transparent solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing stirred ice water.

-

Continue stirring for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase by evaporation under reduced pressure to obtain the crude product as a light yellow liquid.

-

Purify the crude product by silica gel column chromatography to yield this compound as a colorless, transparent liquid.

Quantitative Data for Protocol 1:

| Parameter | Value |

| Yield | 99.5% |

| Purity | 97% |

Protocol 2: Synthesis using Phosphorus Oxychloride

This protocol provides an alternative method using a different chlorinating agent.

Materials:

-

5-bromouracil

-

N,N-Diisopropylethylamine

-

Toluene

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

To a reaction vessel, add 5-bromouracil (e.g., 150 g, 0.785 mol) and N,N-diisopropylethylamine (e.g., 202.9 g, 1.57 mol) to toluene (300 mL).[3]

-

Slowly add phosphorus oxychloride (e.g., 601 g, 3.9 mol) over a period of 1 hour.[3]

-

Increase the temperature of the reaction mixture to reflux (approximately 105-110°C) and maintain for 10-12 hours.[3] The solution will turn from white to a light brown clear solution.[3]

-

After completion, cool the reaction and proceed with a standard aqueous work-up and purification.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the pharmaceutical industry, primarily for the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors.[1] These inhibitors are a class of targeted therapies that have shown significant efficacy in the treatment of certain types of cancer, particularly hormone receptor-positive breast cancer.[1]

Key Pharmaceutical Applications:

-

Palbociclib (Ibrance®): An FDA-approved CDK4/6 inhibitor for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.

-

Ribociclib (Kisqali®): Another FDA-approved CDK4/6 inhibitor used in combination with an aromatase inhibitor for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1]

The versatile reactivity of the halogenated pyrimidine ring also allows for its use in developing novel heterocyclic compounds for various research applications, including materials science and agrochemicals.[1]

Role in CDK4/6 Signaling Pathway Inhibition

The end-products synthesized from this compound, such as Palbociclib and Ribociclib, function by inhibiting the CDK4/6 signaling pathway. This pathway is a key regulator of the cell cycle. In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation.

The diagram below illustrates the canonical CDK4/6 signaling pathway and the point of inhibition by drugs derived from this compound.

Caption: Inhibition of the CDK4/6-Rb pathway by drugs synthesized from this compound.

Conclusion

This compound has established itself as a cornerstone intermediate in modern medicinal chemistry. Its efficient synthesis and versatile reactivity have enabled the development of life-saving targeted therapies. This guide provides essential technical information for researchers and developers working with this compound, from its fundamental properties and synthesis to its critical role in the development of advanced pharmaceuticals. Continued research into derivatives of this compound holds promise for the discovery of new therapeutic agents.

References

Methodological & Application

Synthesis of 5-Bromo-2,4-dichloropyrimidine: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of 5-Bromo-2,4-dichloropyrimidine, a key intermediate in the preparation of various biologically active compounds, including CDK4/6 inhibitors like Palbociclib and Ribociclib used in cancer therapy.[1] The described method is based on the chlorination of 5-bromouracil (B15302) and is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a versatile halogenated pyrimidine (B1678525) derivative widely utilized as a building block in organic synthesis.[1] Its structure allows for selective functionalization at different positions, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds.[1] The primary route for its synthesis involves the conversion of the hydroxyl groups of 5-bromouracil to chlorides using a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[1][2][3] This protocol details a reliable method for this transformation, including reaction setup, monitoring, work-up, and purification.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on a representative procedure found in the literature.[2][4] Researchers should adapt the scale and conditions based on their specific laboratory settings and safety protocols.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Bromouracil | ≥98% | Commercially Available |

| Phosphorus Pentachloride (PCl₅) | ≥98% | Commercially Available |

| 1,1,2-Trichloroethane (B165190) | Anhydrous | Commercially Available |

| Dichloromethane (B109758) (DCM) | ACS Grade | Commercially Available |

| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | ACS Grade | Commercially Available |

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available |

| Ice |

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 5-bromouracil (e.g., 6.0 g, 31.4 mmol) and phosphorus pentachloride (e.g., 16.4 g, 78.8 mmol).[4]

-

Solvent Addition: To this mixture, add a suitable solvent such as 1,1,2-trichloroethane (e.g., 50 mL).[4]

-

Reaction: Heat the reaction mixture to reflux. The suspension should gradually turn into a clear, pale-yellow solution.[4]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromouracil) is completely consumed.[4]

-

Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice with vigorous stirring.[2][4] Continue stirring for approximately 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (DCM) (e.g., 3 x 50 mL).[4]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale-yellow oil.[4]

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound as a colorless liquid.[2][4]

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound from 5-bromouracil.

| Parameter | Value | Reference |

| Starting Material | 5-Bromouracil | [4] |

| Reagent | Phosphorus Pentachloride (PCl₅) | [4] |

| Solvent | 1,1,2-Trichloroethane | [4] |

| Reaction Temperature | Reflux | [4] |

| Yield | Up to 99.5% | [2][4] |

| Purity | ~97% | [2][4] |

| Physical Appearance | Colorless to light yellow liquid | [1][2] |

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Phosphorus pentachloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,1,2-Trichloroethane and dichloromethane are halogenated solvents and should be handled with care. Avoid inhalation and skin contact.

-

The quenching step is exothermic and should be performed cautiously.

By following this detailed protocol, researchers can reliably synthesize this compound for their research and development needs.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 5-Bromo-2,4-dichloropyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly kinase inhibitors, due to its multiple sites for functionalization.

Principle of the Reaction and Regioselectivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

A key consideration when using this compound is the regioselectivity of the coupling. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1][2] Consequently, the carbon-bromine bond at the C5 position is significantly more reactive than the carbon-chlorine bonds at the C2 and C4 positions. This inherent difference in reactivity allows for the selective mono-functionalization at the C5 position under controlled conditions, leaving the chlorine atoms available for subsequent transformations.[3]

Logical Relationship of Halogen Reactivity

The following diagram illustrates the expected reactivity preference for Suzuki coupling on this compound.

Caption: Relative reactivity of halogen positions in Suzuki coupling.

Experimental Protocols

Two representative protocols are provided below: a standard procedure using conventional heating and a microwave-assisted method for accelerated reaction times.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol outlines a general procedure for the selective mono-arylation of this compound at the C5 position.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane (B91453)/water 4:1, or Toluene/ethanol/water)

-

Schlenk flask or similar reaction vessel

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).[3]

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4] Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1]

-

Reaction: Heat the reaction mixture to 70-100 °C with vigorous stirring.[4]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the 5-aryl-2,4-dichloropyrimidine.[5]

Protocol 2: Microwave-Assisted Suzuki Coupling

This method can significantly reduce reaction times.[6]

Materials:

-

This compound

-

Arylboronic acid (1.0 - 1.2 equivalents)

-

Pd(PPh₃)₄ (0.5 - 5 mol%)

-

K₂CO₃ (1.5 - 3.0 equivalents)

-

1,4-dioxane/water (2:1 mixture)

-

Microwave reactor vial

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[5]

-

Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) followed by a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).[5]

-

Inert Atmosphere: Flush the vial with argon.[5]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15-20 minutes.[6]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Suzuki coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of analogous dichloropyrimidines. These can serve as a starting point for the optimization of reactions with this compound.

Table 1: Optimization of Suzuki Coupling with a Phenyl-Substituted Dichloropyrimidine Analog [4]

| Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |

| Phenylboronic acid | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 |

| Phenylboronic acid | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 |

| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |

| 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 55 |

Reaction performed with 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and Pd(PPh₃)₄ (5 mol%).

Table 2: Comparison of Catalytic Systems for Dichloropyrimidines [5][6]

| Substrate | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time | Yield (%) |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 71 |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5%) | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 74 |

| 4,6-Dichloropyrimidine | PdCl₂(PPh₃)₂ (4%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 h | 82 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 h | 60 |

Application in Drug Discovery: Kinase Inhibitor Synthesis

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors used in oncology. The selective functionalization of this compound allows for the synthesis of diverse compound libraries for screening against various kinase targets. The C5-arylated product can undergo further modifications at the C2 and C4 positions, such as nucleophilic aromatic substitution (SNAᵣ) with amines, to generate compounds with potential therapeutic activity.

The diagram below illustrates a simplified conceptual pathway from the starting material to a potential kinase inhibitor.

Caption: Conceptual synthetic route to kinase inhibitors.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 5-Bromo-2,4-dichloropyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry and drug discovery. The selective functionalization of the C-Br bond in the presence of two C-Cl bonds is a critical transformation, enabling the introduction of alkynyl moieties for further elaboration.

Introduction

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For dihalogenated pyrimidines such as this compound, the reaction offers excellent chemoselectivity. The inherent difference in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed reactions allows for the selective coupling at the more reactive C-Br bond at the 5-position, leaving the two chloro substituents at the 2- and 4-positions untouched for subsequent transformations.[1][2] This selective functionalization is crucial for the efficient synthesis of complex, polysubstituted pyrimidine (B1678525) derivatives.

Reaction Principle and Selectivity